Cas no 67471-01-6 (1,4-Benzodioxin-2-carboxylic acid)

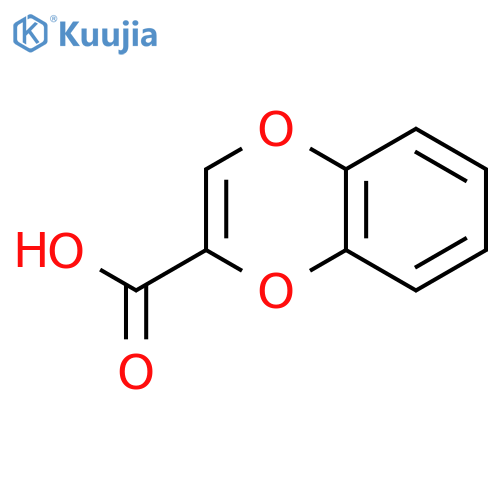

67471-01-6 structure

商品名:1,4-Benzodioxin-2-carboxylic acid

1,4-Benzodioxin-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1,4-Benzodioxin-2-carboxylic acid

- 1,4-benzodioxine-3-carboxylic acid

- SCHEMBL4204148

- Benzo[b][1,4]dioxine-2-carboxylic acid

- 67471-01-6

- ROTKCPXNSAQNCI-UHFFFAOYSA-N

- 1,4-benzodioxine-2-carboxylic acid

- DTXSID30440677

- Benzo[b][1,4]dioxine-2-carboxylicacid

- EN300-190980

- AKOS006286278

-

- インチ: InChI=1S/C9H6O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-5H,(H,10,11)

- InChIKey: ROTKCPXNSAQNCI-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)OC=C(O2)C(=O)O

計算された属性

- せいみつぶんしりょう: 178.02658

- どういたいしつりょう: 178.02660867g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 55.8Ų

じっけんとくせい

- PSA: 55.76

1,4-Benzodioxin-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01BGY3-5g |

1,4-benzodioxine-2-carboxylic acid |

67471-01-6 | 95% | 5g |

$3543.00 | 2024-04-22 | |

| Enamine | EN300-190980-5g |

1,4-benzodioxine-2-carboxylic acid |

67471-01-6 | 95% | 5g |

$2816.0 | 2023-11-13 | |

| A2B Chem LLC | AW13995-2.5g |

Benzo[b][1,4]dioxine-2-carboxylic acid |

67471-01-6 | 95% | 2.5g |

$2039.00 | 2024-04-19 | |

| 1PlusChem | 1P01BGY3-50mg |

1,4-benzodioxine-2-carboxylic acid |

67471-01-6 | 95% | 50mg |

$287.00 | 2025-03-19 | |

| 1PlusChem | 1P01BGY3-500mg |

1,4-benzodioxine-2-carboxylic acid |

67471-01-6 | 95% | 500mg |

$878.00 | 2025-03-19 | |

| Enamine | EN300-190980-2.5g |

1,4-benzodioxine-2-carboxylic acid |

67471-01-6 | 95% | 2.5g |

$1903.0 | 2023-11-13 | |

| Aaron | AR01BH6F-50mg |

1,4-benzodioxine-2-carboxylic acid |

67471-01-6 | 95% | 50mg |

$336.00 | 2025-02-09 | |

| Aaron | AR01BH6F-5g |

1,4-benzodioxine-2-carboxylic acid |

67471-01-6 | 95% | 5g |

$3897.00 | 2023-12-14 | |

| A2B Chem LLC | AW13995-500mg |

Benzo[b][1,4]dioxine-2-carboxylic acid |

67471-01-6 | 95% | 500mg |

$833.00 | 2024-04-19 | |

| A2B Chem LLC | AW13995-50mg |

Benzo[b][1,4]dioxine-2-carboxylic acid |

67471-01-6 | 95% | 50mg |

$273.00 | 2024-04-19 |

67471-01-6 (1,4-Benzodioxin-2-carboxylic acid) 関連製品

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 57707-64-9(2-azidoacetonitrile)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:67471-01-6)1,4-Benzodioxin-2-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):844.0